2-(2,4-dioxoimidazolidin-1-yl)acetamide
Description
2-(2,4-Dioxoimidazolidin-1-yl)acetamide is a heterocyclic compound featuring an imidazolidinone core (a five-membered ring with two ketone groups at positions 2 and 4) linked to an acetamide moiety. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry. The compound’s reactivity and biological activity are influenced by the electron-withdrawing dioxo groups and the hydrogen-bonding capacity of the acetamide side chain.
Properties
CAS No. |
834882-86-9 |
|---|---|
Molecular Formula |
C5H7N3O3 |
Molecular Weight |
157.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The preparation of 2-(2,4-dioxoimidazolidin-1-yl)acetamide can be achieved through various synthetic routes. One common method involves a nucleophilic substitution reaction. In this process, 2-chloroacetic acid reacts with di(aminocarbamate) ester to form an intermediate di(chloroacetyl)imine, which is then hydrolyzed to yield the target compound . This method is widely used due to its efficiency and simplicity.
Chemical Reactions Analysis
2-(2,4-Dioxoimidazolidin-1-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where it acts as a nucleophile.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2,4-Dioxoimidazolidin-1-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,4-dioxoimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been identified as a stabilizer of the CLOCK:BMAL1 interaction, which is crucial for maintaining circadian rhythm . This interaction helps regulate various physiological processes, making the compound a potential therapeutic agent for circadian rhythm disorders.
Comparison with Similar Compounds
Tables of Key Data
Table 1: Elemental Analysis of Selected Compounds
| Compound Reference | Carbon (%) | Hydrogen (%) | Nitrogen (%) | Found/Calculated | Source |
|---|---|---|---|---|---|
| 57.26 | 6.61 | 13.89 | Found | ||
| Acetazolamide | 29.27 | 3.68 | 25.60 | Calculated |
Table 2: Anthelmintic Activity of Benzimidazole Derivatives
| Compound (e.g., 3c, 3q) | Paralysis Efficacy | Lethality Efficacy | Comparison to Albendazole |
|---|---|---|---|
| 3c | High | Moderate | Superior lethality |
| 3q | Moderate | High | Superior paralysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
